molecular formula C22H18ClN5O3S B2861869 methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886930-05-8

methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2861869
CAS RN: 886930-05-8
M. Wt: 467.93
InChI Key: MVGRZOQWSVYQST-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Triazole derivatives are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of other complex organic compounds .

Scientific Research Applications

Heterocyclic Synthesis Applications

Methyl derivatives have been explored for their capacity to synthesize diverse heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate was used to prepare fused heterocyclic systems, demonstrating the potential of similar methyl derivatives in facilitating the synthesis of complex organic compounds (Selič & Stanovnik, 1997). These synthetic pathways offer avenues for developing novel pharmaceuticals and materials with unique properties.

Antimicrobial Activities

Research has highlighted the antimicrobial potential of compounds structurally related to the specified methyl derivative. For example, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibited moderate antimicrobial activity against various bacterial and fungal strains, suggesting similar structural compounds could be explored for their antimicrobial properties (Sah, Bidawat, Seth, & Gharu, 2014). Additionally, new quinazolines were synthesized and characterized for their potential antimicrobial agents, further emphasizing the relevance of such derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).

Antitumor Activities

Compounds bearing structural similarities to the methyl derivative have been evaluated for their antitumor activities. For instance, asymmetric bis(s-triazole Schiff-base)s with functionalized side chains were synthesized and assessed for their in vitro antitumor activity, demonstrating the compound's potential as a scaffold for developing antitumor agents (Hu, Hou, Xie, & Huang, 2008). Moreover, the evaluation of antioxidant and antitumor activities of some prepared nitrogen heterocycles highlights the broad applicability of such molecules in medicinal chemistry and pharmacology (El-Moneim, El‐Deen, & El-Fattah, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole derivatives have been studied for their potential antimicrobial properties, with the triazole ring serving as a key component in their mechanism of action .

Future Directions

The study and development of triazole derivatives is a vibrant field of research, with potential applications in various areas such as medicinal chemistry . Future research could explore the potential uses of this specific compound, as well as the synthesis of new derivatives.

properties

IUPAC Name

methyl 4-[[2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN5O3S/c1-31-21(30)15-8-10-16(11-9-15)24-19(29)14-32-22-26-25-20(17-6-2-3-7-18(17)23)28(22)27-12-4-5-13-27/h2-13H,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGRZOQWSVYQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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